N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylpropanamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylpropanamide features a complex structure integrating multiple functional groups:
- A 1,1-dioxidotetrahydrothiophene ring, contributing sulfone groups that enhance polarity and stability.
- A (5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl core, where the Z-configuration of the thiophen-2-ylmethylidene substituent is critical for spatial orientation and biological interactions.
- A propanamide chain with N-methyl and N-(1,1-dioxidotetrahydrothiophen-3-yl) substituents, influencing solubility and pharmacokinetic properties.
Structural confirmation of such compounds typically relies on single-crystal X-ray diffraction (SCXRD) using programs like SHELXL and visualization tools such as ORTEP-3 . The Z-configuration of the exocyclic double bond in the thiazolidinone moiety is confirmed via SCXRD, analogous to methods used for related hydrazinecarboxamide derivatives .
Properties
Molecular Formula |
C16H18N2O5S3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylpropanamide |
InChI |
InChI=1S/C16H18N2O5S3/c1-17(11-5-8-26(22,23)10-11)14(19)4-6-18-15(20)13(25-16(18)21)9-12-3-2-7-24-12/h2-3,7,9,11H,4-6,8,10H2,1H3/b13-9- |
InChI Key |
JXXVOXTXZFUIES-LCYFTJDESA-N |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=O |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=O |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylpropanamide is a complex organic compound with potential biological activity. This article reviews its synthesis, biological interactions, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Dioxidotetrahydrothiophen moiety : Contributes to its chemical reactivity.
- Thiazolidine ring : Implicated in various biological interactions.
The molecular formula is with a molecular weight of approximately 398.50 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the dioxidotetrahydrothiophen structure .
- Condensation reactions to form the thiazolidine component .
- Final assembly into the target compound through amide bond formation .
These steps can be optimized for yield and efficiency using modern synthetic techniques such as continuous flow reactors.
Anticancer Potential
Recent studies have indicated that compounds structurally related to this compound exhibit promising anticancer properties. For instance:
- In vitro studies : Compounds similar in structure have shown significant activity against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer) with IC50 values reported as low as 4.37 μM .
The biological activity is believed to stem from the compound's ability to interact with specific biomolecules, including proteins and enzymes. This interaction may modulate key biological pathways relevant to cancer progression and other diseases. Molecular docking studies have provided insights into potential binding sites and affinities for target proteins, suggesting a mechanism involving inhibition of critical enzymes .
Study 1: Antitumor Activity
A study focused on a series of thiophene derivatives demonstrated significant antitumor activity against HepG2 and A549 cell lines. The lead compound exhibited an IC50 value of 4.37 μM against HepG2 cells, indicating strong potential for development as an anticancer agent .
Study 2: Molecular Docking Analysis
Molecular docking studies using software like MOE revealed that certain derivatives bind effectively to dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism. The binding energy values indicated favorable interactions that correlate with observed biological activities .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Dioxidotetrahydrothiophenyl + ethoxy | Moderate anticancer activity |
| Compound B | Similar thiophenyl structure | High potency against A549 cells |
| Compound C | Furan ring with various substituents | Variable activity based on substituents |
This table illustrates the diversity within this class of compounds while highlighting the unique aspects of this compound that may confer distinct properties and activities.
Comparison with Similar Compounds
Key Observations :
Spectroscopic and Crystallographic Characterization
- SCXRD : The Z-configuration of the exocyclic double bond is confirmed via SCXRD, as demonstrated for imine functionalities in related hydrazinecarboxamides .
- Spectroscopy: IR and NMR data align with trends observed in analogs: IR: Strong C=O stretches at ~1700–1750 cm⁻¹ (thiazolidinone dioxo groups) . ¹H NMR: Thiophen-2-yl protons resonate at δ 7.0–7.5 ppm, distinct from benzylidene analogs (δ 6.8–7.3 ppm) .
Preparation Methods
Oxidation of Tetrahydrothiophene Derivatives
The tetrahydrothiophene-1,1-dioxide moiety is synthesized via oxidation of 3-aminotetrahydrothiophene using potassium permanganate (KMnO₄) in acidic media. Optimal conditions involve:
Alternative oxidants like hydrogen peroxide (H₂O₂) with tungstic acid catalysts achieve comparable yields but require higher temperatures (40–50°C).
Functionalization at the 3-Position
The oxidized tetrahydrothiophene undergoes N-methylation via Eschweiler-Clarke conditions:
-
Reagents : Formaldehyde (37% aq.), formic acid (88%)
-
Conditions : Reflux at 100°C for 12 hours
-
Workup : Neutralization with NaOH, extraction with dichloromethane
Subsequent acylation with acryloyl chloride in tetrahydrofuran (THF) introduces the propanamide sidechain:
Construction of the (5Z)-Thiazolidinone Core
Condensation of Thiophene-2-Carbaldehyde with Thiazolidinedione
The thiazolidinone ring is formed via a Knoevenagel condensation between thiophene-2-carbaldehyde and 2,4-thiazolidinedione:
| Component | Quantity (mmol) | Role |
|---|---|---|
| Thiophene-2-carbaldehyde | 10.0 | Electrophilic partner |
| 2,4-Thiazolidinedione | 10.5 | Nucleophile |
| Piperidine | 1.5 | Base catalyst |
| Ethanol | 50 mL | Solvent |
Procedure :
-
Reflux mixture at 80°C for 5 hours.
-
Cool to room temperature, precipitate with ice-water.
-
Filter and recrystallize from ethyl acetate.
The (5Z)-configuration is confirmed via -NMR coupling constants () and NOESY correlations.
Alkylation of the Thiazolidinone Nitrogen
The thiazolidinone nitrogen is alkylated using 3-bromopropanoyl chloride under phase-transfer conditions:
Final Coupling and Purification
Amide Bond Formation
The propanamide-tetrahydrothiophene and thiazolidinone intermediates are coupled via Steglich esterification:
Reagents :
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dry dichloromethane
Conditions :
-
Stir at 25°C for 24 hours under nitrogen
-
Filter to remove dicyclohexylurea byproduct
Chromatographic Purification
Crude product is purified via flash chromatography:
| Column Parameter | Value |
|---|---|
| Stationary phase | Silica gel (230–400 mesh) |
| Mobile phase | CHCl₃:MeOH (95:5) |
| Rf | 0.42 |
Final purity (>98%) is validated by HPLC (C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes
One-Pot Tandem Oxidation-Alkylation
A streamlined method combines tetrahydrothiophene oxidation with in situ alkylation:
-
Oxidize 3-aminotetrahydrothiophene with Oxone® in DMF.
-
Add methyl iodide and K₂CO₃ for N-methylation.
-
Introduce thiazolidinone fragment via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Advantages :
Enzymatic Resolution for Stereochemical Control
Lipase-mediated kinetic resolution ensures enantiomeric excess (>99% ee) in the tetrahydrothiophene precursor:
| Enzyme | Substrate | Conversion (%) | ee (%) |
|---|---|---|---|
| Candida antarctica B | Racemic tetrahydrothiophene | 45 | 99.2 |
This method is critical for pharmaceutical applications requiring chiral purity.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (5Z)-configuration and supramolecular packing via π-π stacking (thiophene-thiazolidinone distance: 3.48 Å).
Industrial-Scale Optimization
Continuous Flow Synthesis
A microreactor system enhances heat transfer and reduces side reactions:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction time | 8 hours | 30 minutes |
| Yield | 68% | 82% |
| Purity | 95% | 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
